trans-2-Fluorocyclohexanamine hydrochloride
Overview
Description
Trans-2-Fluorocyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trans-2-Fluorocyclohexanamine hydrochloride primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .
Mode of Action
The compound interacts with FAAH, inhibiting its function . FAAH is responsible for the catabolism of bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide . By inhibiting FAAH, this compound can potentially alter the levels of these bioactive fatty acid amides.
Biochemical Pathways
FAAH is a member of the serine hydrolase family of enzymes, utilizing a unique Ser-Ser-Lys catalytic triad to effect hydrolysis of fatty acid amides to free fatty acids and ethanolamine . In the central nervous system, FAAH is post-synaptic to axon fibers expressing CB1 and CB2 cannabinoid G protein-coupled receptors and is the major contributor to the clearance and inactivation of AEA and 2-AG after endocannabinoid reuptake . The inhibition of FAAH by this compound can therefore affect these pathways and their downstream effects.
Result of Action
The primary result of the action of this compound is the inhibition of FAAH, leading to altered levels of bioactive fatty acid amides . This can have various molecular and cellular effects, potentially influencing processes such as sleep and responses to pain, given the roles of the endocannabinoid system.
Biochemical Analysis
Biochemical Properties
Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes . In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific reaction being conducted. Generally, the compound forms an intermediate that can be further reacted to form the desired product .
Cellular Effects
It is known that the compound does not have any known biochemical or physiological effects, as it is considered an inert compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an intermediate in the synthesis of various compounds. The compound is a versatile reagent that can be used in a variety of reactions. The mechanism of action depends on the specific reaction being conducted and generally involves the formation of an intermediate, which can then be further reacted to form the desired product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are influenced by its stability and degradation. The compound is stable under standard laboratory conditions, with a melting point of 118-120°C and a boiling point of 265-270°C . Long-term effects on cellular function have not been observed, as the compound is considered inert and does not interact with biological molecules .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its inert nature, it is unlikely to have significant toxic or adverse effects at high doses . Threshold effects and specific dosage-related impacts have not been documented .
Metabolic Pathways
This compound is involved in various metabolic pathways as an intermediate in the synthesis of many compounds. The compound interacts with enzymes and cofactors during these reactions, facilitating the formation of the desired products .
Transport and Distribution
Given its inert nature, it is unlikely to interact with transporters or binding proteins . The compound’s localization or accumulation within cells and tissues has not been extensively studied .
Subcellular Localization
The compound does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . As an inert compound, it is unlikely to have significant effects on subcellular localization .
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75198-16-2 | |
Record name | rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.